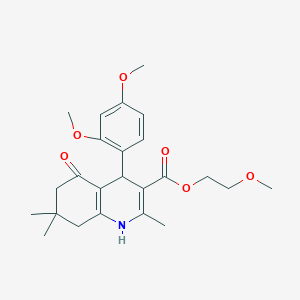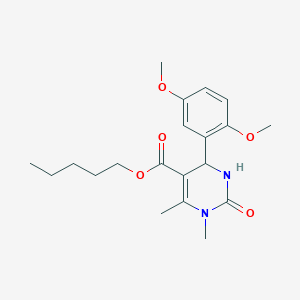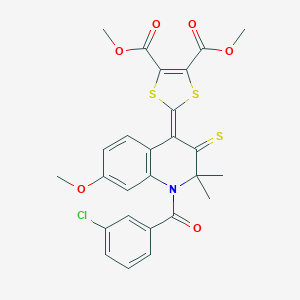![molecular formula C24H21N B404041 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B404041.png)
5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine: is a complex organic compound with a unique structure that includes a tetrahydro-benzo[a]phenanthridine core substituted with an o-tolyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether can yield tetrahydro-benzo[a]phenanthridine derivatives with high chemical yields and enantioselectivities .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
化学反応の分析
Types of Reactions: 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to various biological targets, making it useful in drug discovery and development.
Medicine: In medicine, derivatives of this compound have shown potential as therapeutic agents. They can be used to develop drugs for treating various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows it to be incorporated into polymers and other materials to enhance their performance.
作用機序
The mechanism of action of 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl (o-tolyl)methanone
- 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol
Uniqueness: 5-(2-Methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific substitution pattern and the presence of the o-tolyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C24H21N |
|---|---|
分子量 |
323.4g/mol |
IUPAC名 |
5-(2-methylphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C24H21N/c1-16-8-2-4-10-18(16)24-21-13-7-6-12-20(21)23-19-11-5-3-9-17(19)14-15-22(23)25-24/h2-5,8-11,14-15H,6-7,12-13H2,1H3 |
InChIキー |
ANUVQRYFJVGBQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3 |
正規SMILES |
CC1=CC=CC=C1C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Dimethylamino)benzylidene]-2-[(4-methoxyphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B403959.png)
![1-(4-Fluorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B403960.png)
![1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone]](/img/structure/B403961.png)
![4-Fluorobenzaldehyde [3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]hydrazone](/img/structure/B403962.png)

![[3-(4-Fluoro-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester](/img/structure/B403965.png)


![5-(2,3-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B403972.png)
![2-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-4,5-diphenyl-1H-imidazole](/img/structure/B403975.png)

![5-(2-Chlorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B403978.png)
![2-[(4-isopropylbenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B403979.png)
![4,5-DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B403981.png)
